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Compound of Interest

Compound Name: N-sec-Butylacetamide

CAS No.: 1189-05-5

Cat. No.: B072598 Get Quote

Content Type: Application Note & Protocol Guide Subject: CAS 538-58-9 |

| MW: 115.17 g/mol

Introduction & Scope
N-sec-Butylacetamide (NSBA) represents a unique analytical challenge in the family of

-alkyl amides. Unlike its symmetric isomer N-tert-butylacetamide or the linear N-n-
butylacetamide, NSBA possesses a chiral center at the

-carbon of the amine moiety (

-CH(

)(

)). This structural feature creates a complex physicochemical profile characterized by optical
isomerism (enantiomers) and restricted rotation around the amide bond (rotamers).[1]

This guide provides a definitive protocol for the structural confirmation, purity assessment, and

isomeric differentiation of NSBA.[1] It is designed for researchers requiring rigorous validation

standards for pharmaceutical intermediates or peptide mimetics.[1]
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Before initiating instrumental analysis, the compound must be validated against its fundamental

properties to rule out gross errors (e.g., confusion with the solid N-tert-butylacetamide).

Property Value / Range Diagnostic Note

CAS Number 538-58-9
Distinct from n-butyl (1119-49-

9) and tert-butyl (762-84-5).[1]

Physical State Liquid / Low-melting solid

MP is significantly lower than

N-tert-butylacetamide (MP

~98°C) due to less efficient

packing.[1]

Chirality Racemic (±)

Contains one stereocenter.[1]

Commercial samples are

usually racemates.[1]

Boiling Point ~225–230°C (est.)[1]

High BP due to intermolecular

Hydrogen Bonding (Amide II).

[1]

Solubility High (Polar Organic)

Soluble in MeOH, DMSO,

.[1] Limited solubility in

Hexane.[1]

Analytical Workflow Logic
The following decision tree illustrates the critical path for differentiating NSBA from its structural

isomers.
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Unknown Sample
(C6H13NO)

FTIR Analysis
(Amide I & II)

Amide Bands Present?

GC-FID/MS
(Retention Time)

Yes (1640 cm-1)

1H-NMR
(Methine Diagnostic)

Purity > 98%

ID: N-tert-Butyl
(Singlet 9H)

Singlet (1.3 ppm)

ID: N-sec-Butyl
(Multiplet 1H + Doublet 3H)

Multiplet (3.8 ppm)

ID: N-n-Butyl
(Triplet 2H)

Triplet (3.2 ppm)

Click to download full resolution via product page

Figure 1: Analytical decision matrix for differentiating Butylacetamide isomers.

Protocol 1: Chromatographic Separation (GC-FID/MS)
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Gas Chromatography is the gold standard for purity assessment.[1] Because NSBA is a polar

amide, it requires a polar stationary phase to prevent peak tailing and ensure separation from

the n-butyl and isobutyl isomers.[1]

Method parameters
Column: DB-WAX or ZB-WAX (Polyethylene Glycol), 30m

0.25mm

0.25µm.[1]

Why: Amides interact strongly with non-polar columns (like DB-1), leading to peak

broadening.[1] PEG phases provide sharp peak shapes for H-bonding analytes.[1]

Inlet: Split Injection (50:1), 250°C.

Why: High split ratio prevents column overload; high temperature ensures rapid

vaporization of the high-boiling amide.[1]

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

Oven Program:

Hold 60°C for 2 min (Solvent vent).

Ramp 10°C/min to 240°C.

Hold 5 min.

Detection: FID (260°C) or MS (EI, 70eV).

Mass Spectral Interpretation (EI Source)
When using MS detection, NSBA (

) exhibits a distinct fragmentation pattern driven by the stability of the nitrogen cation.

Molecular Ion (
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): m/z 115 (distinct but often low intensity).[1]

McLafferty Rearrangement: m/z 60 (

).[1]

Mechanism:[2] Migration of a

-hydrogen from the butyl chain to the carbonyl oxygen. This is a primary diagnostic for

-alkyl amides with available

-protons.[1]

-Cleavage: m/z 72 (

) or m/z 43 (

).[1]

Note: The loss of the sec-butyl group is less favorable than the cleavage adjacent to the

nitrogen.

Protocol 2: Structural Confirmation (NMR Spectroscopy)
NMR analysis of NSBA is complex due to Amide Rotamerism. The partial double bond

character of the C-N bond (

) creates a high rotational barrier (~15-20 kcal/mol), resulting in distinct cis and trans signals at
room temperature.

Experimental Setup
Solvent: DMSO-

(Preferred) or

.[1]

Why DMSO? It sharpens amide proton signals via H-bonding and often separates rotamer

peaks more effectively than chloroform.[1]
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Temperature: 298 K (Standard).[1]

Advanced: Run at 350 K to coalesce rotamers into single averaged peaks for simplified

integration.

Spectral Assignment (

NMR, 400 MHz)
Note: Chemical shifts (

) are approximate for DMSO-

.
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Proton Multiplicity (ppm) Interpretation

NH Broad Doublet 7.8 - 8.2

Amide proton.[1]

Chemical shift is

highly

concentration/tempera

ture dependent.[1]

-CH Multiplet 3.6 - 3.9

Diagnostic: The single

methine proton at the

chiral center.

Distinguishes sec-

butyl from n-butyl (

).[1]

CO- Singlet 1.8 - 1.9

Acetyl methyl group.

[1] Often appears as

two unequal singlets

(approx 3:1 ratio) due

to cis/trans rotamers.

[1]

Multiplet 1.3 - 1.5

Diastereotopic protons

of the ethyl group.[1]

Complex splitting due

to the adjacent chiral

center.[1]

(Ethyl) Triplet 0.8
Terminal methyl of the

ethyl group.[1]

(Branch) Doublet 1.0 - 1.1
Methyl attached to the

chiral center.[1]

Critical QC Check: If you observe "doubling" of peaks (especially the acetyl singlet), do not

assume impurity. Heat the sample to 80°C. If the peaks merge, they are rotamers.[1] If they

remain distinct, they are impurities.[1]
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Protocol 3: Infrared Spectroscopy (FTIR)
FTIR is used primarily for functional group verification and checking for hydrolysis (presence of

acetic acid or amine).[1]

Sampling: ATR (Attenuated Total Reflectance) on neat liquid/solid.[1]

Key Bands:

3280–3300 cm⁻¹: N-H stretch (Hydrogen bonded).[1] Sharpness indicates purity.[1]

1640–1655 cm⁻¹ (Amide I): C=O stretch.[1] The strongest band.[1]

1540–1560 cm⁻¹ (Amide II): N-H bend / C-N stretch coupling.[1] Note: This band is absent

in tertiary amides, confirming the secondary amide structure.

References & Authority
NIST Chemistry WebBook.Mass Spectrum of Acetamide, N-butyl- (Isomer Comparison).

National Institute of Standards and Technology.[1][3][4]

PubChem.N-sec-Butylacetamide Compound Summary (CAS 538-58-9).[1] National Center

for Biotechnology Information.[1]

Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.[1] (Standard text

for McLafferty rearrangement and Amide Rotamerism principles).[1]

Sigma-Aldrich (Merck).Safety Data Sheet & Property Database for N-alkylacetamides.[1]

(Note: While specific spectral databases for the sec-butyl isomer are less common than n-butyl,

the mechanistic principles cited in Silverstein and NIST general amide data provide the

authoritative basis for the interpretation logic.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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